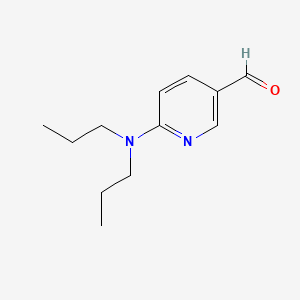

6-(Dipropylamino)nicotinaldehyde

Description

6-(Dipropylamino)nicotinaldehyde is a nicotinaldehyde derivative featuring a dipropylamino group (-N(C₃H₇)₂) at the 6-position of the pyridine ring. This compound belongs to the 6-membered heterocycles class and is typically utilized in organic synthesis, pharmaceutical research, or as a precursor for bioactive molecules . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog . Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.

Properties

CAS No. |

1355226-15-1 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.289 |

IUPAC Name |

6-(dipropylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H18N2O/c1-3-7-14(8-4-2)12-6-5-11(10-15)9-13-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

XFTLXXUIVRZKGO-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1=NC=C(C=C1)C=O |

Synonyms |

6-(dipropylaMino)nicotinaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

6-(1-Pyrrolidinyl)nicotinaldehyde

Molecular Formula : C₁₀H₁₂N₂O

CAS RN : 261715-39-3

Purity : ≥97%

Physical Properties : Melting point: 89–90°C .

Hazards :

- Hazard symbol: XN (Harmful)

- Risk phrases: R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), R36/37/38 (irritating to eyes, respiratory system, and skin), R42 (may cause sensitization by inhalation) .

Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive aldehyde group and heterocyclic structure.

Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:

6-(2-Hydroxyethylamino)nicotinaldehyde

Molecular Formula: C₉H₁₁N₂O₂ (estimated) CAS RN: Not explicitly listed in evidence. Hazards: Limited data, but hydroxyethylamino substituents may increase hydrophilicity and alter toxicity profiles. Applications: Potential use in drug discovery due to the hydroxyl group’s hydrogen-bonding capacity .

Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:

- Functional Group: Hydroxyethylamino (-NH-CH₂CH₂OH) substituent introduces polarity, improving aqueous solubility.

- Synthetic Utility : The hydroxyl group enables conjugation or further derivatization (e.g., esterification).

2-(Dipropylamino)ethanethiol

Molecular Formula: C₈H₁₉NS CAS RN: 5842-06-8 Regulatory Status: Listed under Schedule 2B12 (Chemical Weapons Convention), indicating restricted use . Applications: Likely employed in controlled synthesis of organophosphate analogs or detoxification studies.

Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:

- Functional Group : Thiol (-SH) instead of aldehyde (-CHO), enabling disulfide bond formation.

- Reactivity : Thiols are prone to oxidation, requiring inert storage conditions.

Cyclopropyl-Substituted Nicotinaldehydes

Examples:

- 6-(Cyclopropylmethylamino)nicotinaldehyde (CAS: 1346808-07-8)

- 6-(Cyclopropylsulfonyl)nicotinaldehyde (CAS: 2415308-69-7)

Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:

- Substituent Effects : Cyclopropyl groups may improve metabolic stability in drug candidates compared to alkyl chains.

- Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., Simmons-Smith conditions).

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.